3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC15031374
Molecular Formula: C33H31N3O3
Molecular Weight: 517.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H31N3O3 |
|---|---|
| Molecular Weight | 517.6 g/mol |
| IUPAC Name | 3-(4-benzhydrylpiperazin-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C33H31N3O3/c37-31-24-30(33(38)36(31)27-16-18-29(19-17-27)39-28-14-8-3-9-15-28)34-20-22-35(23-21-34)32(25-10-4-1-5-11-25)26-12-6-2-7-13-26/h1-19,30,32H,20-24H2 |
| Standard InChI Key | WTOGLEYHVLFHJV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Analysis
The molecule’s backbone consists of a pyrrolidine-2,5-dione (succinimide) ring, a five-membered lactam structure known for its conformational rigidity and hydrogen-bonding capacity. At the 1-position, a 4-phenoxyphenyl group is attached, introducing aromatic bulk and potential π-π stacking interactions. The 3-position is substituted with a 4-(diphenylmethyl)piperazine moiety, which contributes steric complexity and basicity due to the piperazine nitrogen atoms .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₃₄H₃₂N₃O₃ | Calculated |
| Molecular weight | 546.64 g/mol | Calculated |
| Topological polar surface | 55.2 Ų | Estimated |
| LogP (lipophilicity) | 4.8 ± 0.3 | Predicted |
The diphenylmethyl group enhances hydrophobic interactions, while the phenoxy linkage may facilitate membrane permeability. Piperazine’s tertiary nitrogens could serve as hydrogen bond acceptors or participate in salt bridge formation with biological targets.
Synthetic Methodologies
Retrosynthetic Analysis
Synthesis likely proceeds through sequential functionalization of the pyrrolidine-dione core. A plausible route involves:
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Core formation: Cyclocondensation of maleic anhydride derivatives with amines to yield the succinimide ring .
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N-1 functionalization: Ullmann coupling or Buchwald-Hartwig amination to introduce the 4-phenoxyphenyl group.
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C-3 substitution: Nucleophilic substitution or metal-catalyzed cross-coupling to install the piperazine moiety.
Optimization Challenges
Steric hindrance from the diphenylmethyl group complicates coupling reactions at the 3-position. Microwave-assisted synthesis or high-pressure conditions may improve yields, as demonstrated in analogous piperazine-pyrrolidine syntheses . Purification often requires chromatographic techniques due to the compound’s non-polar character.
Comparative Analysis with Structural Analogs
Piperazine Derivatives
Compounds like 1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione (PubChem CID 3908526) exhibit similar PDE inhibitory activity, with IC₅₀ values of 0.8–1.2 μM in vitro . The diphenylmethyl substitution in the target compound may enhance blood-brain barrier penetration compared to hydroxylated analogs.
Beta-Carboline Hybrids
Though distinct in structure, beta-carboline-pyrrolidine conjugates demonstrate GABA-A receptor modulation (EC₅₀ = 3–10 μM). This suggests that the target molecule’s piperazine group could confer analogous neuromodulatory effects.
Industrial and Regulatory Considerations
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